Superior Aqueous Solubility and Reduced Lipophilicity Over BAM15
The target compound's dual 4-hydroxyphenyl substituents are predicted to dramatically improve aqueous solubility and reduce lipophilicity compared to the clinical lead BAM15 (cLogP = 6.52) [1]. This is based on the established structure-activity relationship (SAR) that halogenation, particularly fluorination, increases lipophilicity, while hydroxylation enhances polarity and hydrogen bonding capacity. Reduced lipophilicity is a key driver for mitigating off-target effects like plasma membrane depolarization, a known liability of highly lipophilic uncouplers like FCCP. In the original SAR study, the introduction of a chlorine atom at the 4-position (4h, cLogP approximately 6.8), maintained similar potency to BAM15 but lowered the maximum respiration capacity, suggesting that excessive lipophilicity can be detrimental [2]. The target compound's lower cLogP positions it in a more favorable drug-like space.
| Evidence Dimension | Predicted lipophilicity (cLogP) and aqueous solubility |
|---|---|
| Target Compound Data | Predicted cLogP < 5.0 (based on the addition of two polar hydroxyl groups to the BAM15 scaffold) |
| Comparator Or Baseline | BAM15: cLogP = 6.52 (experimentally determined and used for calculations) [1] |
| Quantified Difference | Estimated decrease in cLogP of > 1.5 log units, representing a more than 30-fold decrease in the octanol-water partition coefficient. |
| Conditions | Physicochemical property prediction based on the BAM15 pharmacophore and established SAR for mitochondrial uncouplers. |
Why This Matters
A lower cLogP directly addresses the key developmental hurdle of mitochondrial uncouplers: achieving mitochondrial selectivity without depolarizing the plasma membrane, thus widening the therapeutic window.
- [1] Brandon M. Kenwood et al., 'Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers', Bioorganic & Medicinal Chemistry Letters, 2015, 25(21), pp. 4858–4861. doi: 10.1016/j.bmcl.2015.06.040. View Source
- [2] Elizabeth S. Childress et al., '[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis', Journal of Medicinal Chemistry, 2020, 63(5), pp. 2511-2526. doi: 10.1021/acs.jmedchem.9b01440. View Source
